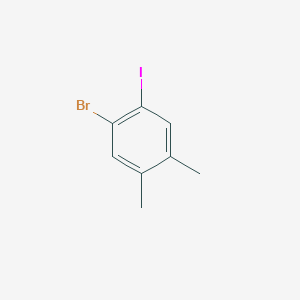

1-Bromo-4,5-dimethyl-2-iodobenzene

Beschreibung

Significance of Polyhalogenated Aromatics in Advanced Organic Synthesis

Polyhalogenated aromatic compounds are fundamental building blocks in advanced organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. acs.org These compounds function as versatile precursors in a multitude of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions. The ability to introduce different functional groups at specific positions on the aromatic ring by sequentially reacting the halogen atoms allows for a modular and highly controlled approach to molecular construction. This step-wise functionalization is critical in the synthesis of complex organic materials, pharmaceuticals, and agrochemicals, where precise control over the final three-dimensional structure is paramount. acs.orgchemicalbook.com

Distinctive Features of 1-Bromo-4,5-dimethyl-2-iodobenzene’s Molecular Architecture for Directed Reactivity

The synthetic utility of this compound is dictated by the interplay of its distinct structural features: the differential reactivity of its two halogen atoms and the electronic and steric influence of its substituents.

The primary feature is the difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and more easily polarized than the C-Br bond. This inherent difference is routinely exploited in chemoselective cross-coupling reactions. wikipedia.org In palladium-catalyzed processes, for instance, the oxidative addition of the catalyst into the C-I bond occurs at a much faster rate and under milder conditions than its insertion into the C-Br bond. This allows for selective functionalization at the iodine-bearing carbon, leaving the bromine atom intact for a subsequent, different coupling reaction. wikipedia.org

The ortho-disposition of the bromine and iodine atoms introduces further complexity. The proximity of these two large halogens can lead to steric hindrance, which influences the approach of catalysts and reagents. This is a manifestation of the "ortho effect," where the close placement of substituents can lead to chemical behavior not observed in the corresponding meta or para isomers. wikipedia.orgvedantu.com Furthermore, 1-bromo-2-iodo-arenes are well-established precursors for the generation of benzynes, which are highly reactive intermediates valuable for forming complex carbocyclic and heterocyclic systems. chemicalbook.com

| Property | Description |

| Molecular Formula | C₈H₈BrI |

| Molecular Weight | 310.96 g/mol |

| Key Structural Features | Ortho-bromo and iodo substituents, vicinal dimethyl groups |

| Primary Reactive Site | Carbon-Iodine bond (due to lower bond dissociation energy) |

| Secondary Reactive Site | Carbon-Bromine bond |

Overview of Research Trajectories in Aryl Halide Chemistry Pertinent to this compound

Research in aryl halide chemistry continuously seeks to expand the synthetic toolkit for creating complex molecules with high precision and efficiency. Substrates like this compound are ideal platforms for developing and testing new synthetic methodologies.

A major research trajectory is the development of highly chemoselective catalytic systems. The goal is to design catalysts, often based on palladium, nickel, or copper, that can flawlessly discriminate between different carbon-halogen bonds (e.g., C-I vs. C-Br, or C-Br vs. C-Cl) on a polysubstituted arene. acs.orgrsc.org This allows for programmed, sequential cross-coupling reactions where different aryl or alkyl groups can be installed in a specific order, building molecular complexity in a controlled fashion.

Another burgeoning area is directed halogen atom transfer (DIXAT). acs.org This strategy uses a directing group on the substrate to guide a catalyst to a specific halogen, enabling the selective activation of an otherwise less reactive C-X bond over a more reactive one. While typically favoring C-I bond activation, new methods seek to invert this natural reactivity, and molecules with multiple halogens are crucial for proving the efficacy of such novel strategies. acs.orgacs.org

The synthesis and reaction of uniquely substituted benzynes also remain an active field. The specific substitution pattern of the benzyne (B1209423) derived from this compound could provide access to novel, sterically-encumbered aromatic products that would be difficult to synthesize through other routes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-2-iodo-4,5-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCZOMODVGXNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601297541 | |

| Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96843-22-0 | |

| Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96843-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-iodo-4,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601297541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 1 Bromo 4,5 Dimethyl 2 Iodobenzene

Precursor Synthesis and Functionalization Strategies for the 1,4-dimethylbenzene Scaffold

The synthesis of 1-Bromo-4,5-dimethyl-2-iodobenzene originates from the readily available hydrocarbon, 1,4-dimethylbenzene (p-xylene). The primary challenge lies in the controlled introduction of functional groups that direct the subsequent halogenation steps to the desired positions. A common and effective strategy involves the initial nitration of the p-xylene (B151628) ring.

The nitration of 1,4-dimethylbenzene yields 2-nitro-1,4-dimethylbenzene. The two methyl groups are ortho, para-directing and activating, leading the nitro group to one of the ortho positions. Subsequent reduction of the nitro group, typically using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation, affords 4,5-dimethylaniline. This aniline (B41778) is a key precursor, as the amino group can be readily converted into a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including iodine.

An alternative functionalization route involves the direct bromination of 1,4-dimethylbenzene to produce 2-bromo-1,4-dimethylbenzene. This can then be nitrated at the 5-position, followed by reduction to yield 4,5-dimethyl-2-bromoaniline. This precursor already contains the bromo substituent in the correct position, simplifying the subsequent steps.

Regioselective Halogenation Approaches for Introducing Bromine and Iodine Substituents

With a suitable precursor like 4,5-dimethyl-2-bromoaniline in hand, the next critical phase is the regioselective introduction of the iodine atom, followed by any necessary additional halogenation. The order of introduction of the halogens is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.

Diazotization and Sandmeyer-Type Reactions for Iodine Introduction

The introduction of an iodine atom onto an aromatic ring is efficiently achieved through the diazotization of a primary aromatic amine, followed by a Sandmeyer-type reaction. nih.govwikipedia.org This classic transformation is a cornerstone of aromatic chemistry. numberanalytics.com

The process begins with the diazotization of the precursor, for instance, 4,5-dimethyl-2-bromoaniline. The amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). byjus.comwikipedia.orglearncbse.in This reaction converts the primary amino group into a diazonium salt (e.g., 2-bromo-4,5-dimethylbenzenediazonium chloride).

Following diazotization, the diazonium salt is treated with an iodide source, most commonly an aqueous solution of potassium iodide (KI). chemicalbook.comstackexchange.com Unlike Sandmeyer reactions for introducing bromine or chlorine, the iodination reaction does not typically require a copper(I) catalyst. stackexchange.comorganic-chemistry.org The diazonium group is an excellent leaving group, and upon its departure as nitrogen gas, the iodide ion substitutes its position on the aromatic ring, yielding the target molecule, this compound. wikipedia.org

Table 1: Diazotization and Iodination Reaction Parameters

| Step | Reagents | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|

| Diazotization | 4,5-dimethyl-2-bromoaniline, NaNO₂, HCl | Water, Acetic Acid | 0-5 °C | High (in situ) |

| Iodination | Diazonium salt intermediate, KI | Water | Room Temp. to 50 °C | 70-85% |

Bromination Techniques in the Presence of Existing Halogens and Alkyl Groups

An alternative synthetic sequence involves introducing the bromine atom after the iodine. If starting from 4,5-dimethylaniline, one could first perform the diazotization and iodination to form 3,4-dimethyl-1-iodoaniline, which is then brominated. However, the most common route involves brominating a pre-functionalized ring.

When brominating a substrate such as 2-iodo-1,4-dimethylbenzene, the directing effects of the existing substituents must be considered. The two methyl groups are activating and ortho, para-directing. The iodine atom is deactivating but also ortho, para-directing. The combined effect directs the incoming electrophile (bromine) to the positions ortho and para to the activating methyl groups and ortho to the iodo group.

Standard bromination reagents such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) are often used. youtube.com To achieve high regioselectivity and avoid the formation of multiple isomers, milder brominating agents or specific reaction conditions may be employed. N-Bromosuccinimide (NBS) in a suitable solvent can be an effective reagent for controlled bromination. nih.gov The presence of the bulky iodine atom can sterically hinder bromination at the adjacent position, favoring substitution at the other available activated positions. Careful control of stoichiometry and temperature is essential to prevent polybromination. nih.gov

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the final product by fine-tuning several reaction parameters.

For the diazotization-iodination sequence , key optimization points include:

Temperature Control: Maintaining a low temperature (0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. byjus.com

Acid Concentration: A sufficient excess of mineral acid is necessary to prevent side reactions, such as the coupling of the diazonium salt with the unreacted parent amine.

Iodide Source: While potassium iodide is standard, the choice and concentration of the iodide salt can influence reaction rate and yield. nih.gov

For bromination steps , optimization involves:

Choice of Brominating Agent: The reactivity of the brominating agent (e.g., Br₂ vs. NBS) can significantly impact selectivity. wku.edu

Catalyst: For reactions involving Br₂, the type and amount of Lewis acid catalyst can control the reaction rate and minimize side product formation.

Solvent: The polarity of the solvent can influence the electrophilicity of the bromine and the stability of reaction intermediates. Halogenated solvents like dichloromethane (B109758) or carbon tetrachloride are common. google.com

Table 2: Hypothetical Optimization for Bromination of 2-Iodo-1,4-dimethylbenzene

| Entry | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield of desired isomer |

|---|---|---|---|---|---|

| 1 | Br₂ (1.1 eq) | FeBr₃ (0.1 eq) | CH₂Cl₂ | 0 to RT | Moderate |

| 2 | Br₂ (1.1 eq) | None | Acetic Acid | RT | Low to Moderate |

| 3 | NBS (1.1 eq) | H₂SO₄ (cat.) | Acetonitrile | RT | Good |

| 4 | NBS (1.1 eq) | None | DMF | 50 | Moderate to Good |

Alternative Synthetic Routes and Convergent Strategies

Beyond the linear sequences described, alternative and convergent strategies can be conceptualized for the synthesis of this compound.

One notable alternative linear route starts with 3,4-dimethylaniline .

Iodination: The aniline is first iodinated using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) to regioselectively install iodine at the ortho position to the amino group, yielding 2-iodo-4,5-dimethylaniline (B58530). The directing ability of the powerful activating amino group controls this regioselectivity.

Bromination: The resulting 2-iodo-4,5-dimethylaniline is then subjected to bromination. The strong activating effect of the amino group would direct bromine to the para position (position 5 relative to the amino group), but this is blocked. The next most likely position is ortho (position 6). This would lead to 6-bromo-2-iodo-4,5-dimethylaniline.

Removal of the Amino Group: The amino group can then be removed via deamination. This involves diazotization followed by reduction with an agent like hypophosphorous acid (H₃PO₂), which would result in the incorrect isomer.

A more viable alternative involves halogen exchange reactions . For example, starting with a di-bromo precursor like 1,2-dibromo-4,5-dimethylbenzene, one could attempt a selective halogen exchange (bromine to iodine) using an excess of sodium iodide in the presence of a copper catalyst, a variation of the Finkelstein reaction adapted for aryl halides. The success of this route would depend on the differential reactivity of the two bromine atoms.

Modern convergent strategies could involve metal-catalyzed cross-coupling reactions. For instance, a suitably functionalized bromo-iodobenzene fragment could be coupled with a dimethyl-substituted organometallic reagent. However, for a relatively simple molecule like this compound, linear syntheses starting from 1,4-dimethylbenzene are generally more practical and cost-effective.

Reactivity and Mechanistic Investigations of 1 Bromo 4,5 Dimethyl 2 Iodobenzene in Catalytic Transformations

Cross-Coupling Reactions of 1-Bromo-4,5-dimethyl-2-iodobenzene

This compound serves as a valuable substrate in a variety of cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective transformations, enabling the stepwise introduction of different molecular fragments. This selectivity is a cornerstone of its utility in the synthesis of complex organic molecules.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium catalysts are paramount in mediating the cross-coupling reactions of aryl halides. nih.govjyu.fi The general mechanism involves an oxidative addition of the aryl halide to a low-valent palladium species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. jyu.fi In the context of this compound, the higher reactivity of the C-I bond typically allows for its selective cleavage and coupling under milder conditions compared to the more robust C-Br bond.

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides. nih.govjyu.fi This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the use of generally stable and environmentally benign organoboron reagents. nih.gov

The selective Suzuki-Miyaura coupling of dihalogenated benzenes is a well-established strategy. The difference in bond dissociation energies between C-I and C-Br bonds allows for selective reaction at the iodine-bearing position. This principle is applicable to this compound, where the initial coupling would occur at the 2-position (originally bearing the iodine). Subsequent coupling at the 1-position (originally bearing the bromine) would require more forcing conditions. A variety of organoboron reagents, including boronic acids and their esters, can be employed in this transformation. jyu.firesearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Organoboron Reagent | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|---|

| 1 | 1-Iodo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Nitro-1,1'-biphenyl |

| 2 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 4-Nitro-1,1'-biphenyl |

This table presents generalized conditions and products for Suzuki-Miyaura reactions with related substrates to illustrate the reaction's applicability.

The Sonogashira coupling reaction, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of palladium-catalyzed cross-coupling chemistry. researchgate.netnih.gov It provides a direct route to arylalkynes, which are valuable intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. nih.gov

The inherent difference in reactivity between aryl iodides and aryl bromides is a key feature exploited in the Sonogashira coupling of dihaloarenes like this compound. The C-I bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond. This allows for selective alkynylation at the iodine-substituted position under carefully controlled conditions. reddit.com By employing a suitable palladium catalyst and adjusting the reaction temperature, it is possible to achieve high chemoselectivity, leaving the bromine atom intact for subsequent transformations. For instance, a reaction might be carried out at a lower temperature to favor the coupling at the iodo position, and a second coupling at the bromo position could be induced at a higher temperature. reddit.com

The traditional Sonogashira reaction protocol involves the use of a copper(I) co-catalyst. acs.org However, the presence of copper can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and can be toxic, limiting its application in certain contexts, such as the synthesis of biologically active molecules. acs.orgacs.org Consequently, the development of copper-free Sonogashira coupling methods has been an active area of research. acs.orgrsc.orgnih.gov These methodologies often rely on specific palladium catalysts and ligands, such as those based on aminopyrimidines or bulky phosphines, and may employ alternative bases to facilitate the reaction. acs.orgnih.gov The application of copper-free conditions to substrates like this compound allows for cleaner reactions and broader substrate scope. For example, a copper-free Sonogashira reaction has been successfully used for the functionalization of alkyne-encoded proteins in aqueous media. nih.gov

Table 2: Comparison of Sonogashira Coupling Conditions

| Entry | Method | Catalyst | Co-catalyst | Base | Solvent | Key Feature |

|---|---|---|---|---|---|---|

| 1 | Traditional | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Standard, widely used protocol |

| 2 | Copper-Free | Pd(OAc)₂ / SPhos | None | K₂CO₃ | Dioxane | Avoids copper, good for sensitive substrates |

This table provides a general comparison of different Sonogashira coupling methodologies.

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. rsc.orgfrontiersin.org This reaction is a powerful tool for the synthesis of substituted alkenes. frontiersin.org In the case of this compound, the greater reactivity of the C-I bond would again be expected to dominate, allowing for selective arylation of an alkene at the 2-position under appropriate conditions. The reaction typically proceeds with the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. The choice of catalyst, base, and solvent is critical to the success and selectivity of the Heck reaction. rsc.org

Stille Coupling with Organotin Reagents

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In substrates containing multiple halides, the reaction's selectivity is dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to the palladium(0) center is C-I > C-Br > C-Cl. nih.gov

For this compound, this reactivity trend implies that the Stille coupling will occur preferentially at the C-I bond. The carbon-iodine bond is weaker and more susceptible to oxidative addition by the palladium catalyst than the more stable carbon-bromine bond. This chemoselectivity allows for the selective introduction of a substituent at the 2-position, leaving the bromine atom at the 1-position available for subsequent transformations.

While specific studies on this compound are not prevalent, the reaction of various aryl iodides with organotin reagents is well-documented. researchgate.netmsu.edu These reactions typically proceed in good to excellent yields, catalyzed by palladium complexes such as Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate ligands. organic-chemistry.orgnih.gov

Table 1: Illustrative Stille Coupling Conditions for Aryl Halides This table presents typical conditions for Stille coupling, illustrating the general requirements for the reaction.

| Catalyst System | Organotin Reagent | Solvent | Additives | Temperature |

| Pd(PPh₃)₄ | Aryl/Vinyl/Alkenyl-SnBu₃ | Toluene or DMF | LiCl | 80-110 °C |

| Pd(OAc)₂ / Ligand¹ | Aryl/Vinyl/Alkenyl-SnBu₃ | Dioxane or THF | CsF, Cu(I) salts | RT to 100 °C |

¹Ligands can include phosphines like PPh₃, AsPh₃, or N-heterocyclic carbenes (NHCs).

The selective coupling at the C-I bond of this compound with an organotin reagent would yield a 2-substituted-1-bromo-4,5-dimethylbenzene, a valuable intermediate for further functionalization.

Negishi and Kumada Coupling Variations

Similar to the Stille coupling, the Negishi (palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide) and Kumada (palladium- or nickel-catalyzed coupling of a Grignard reagent with an organic halide) reactions are powerful C-C bond-forming tools. nih.gov The chemoselectivity in these reactions also follows the general trend of C-I > C-Br reactivity for the oxidative addition step. nih.gov

Consequently, when this compound is subjected to Negishi or Kumada coupling conditions, the reaction is expected to proceed selectively at the C-I bond. This allows for the precise introduction of alkyl, alkenyl, or aryl groups at the 2-position. The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands, can be fine-tuned to optimize yield and selectivity. nih.govwhiterose.ac.uk For instance, studies on dihalobenzenes have shown that specific ligand and catalyst systems can influence and control site-selectivity. whiterose.ac.uknih.gov

Table 2: General Selectivity in Palladium-Catalyzed Cross-Coupling of Dihalobenzenes This table summarizes the expected product based on the higher reactivity of the C-I bond.

| Coupling Reaction | Reagent | Expected Major Product from this compound |

| Negishi | R-Zn-X | 2-R-1-bromo-4,5-dimethylbenzene |

| Kumada | R-Mg-X | 2-R-1-bromo-4,5-dimethylbenzene |

These selective transformations underscore the utility of this compound as a building block for creating highly substituted aromatic compounds in a controlled manner.

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type couplings)

The Ullmann reaction, a copper-mediated coupling of two aryl halides, is a classic method for forming biaryl compounds. organic-chemistry.orgbyjus.com The reaction typically requires high temperatures, although modern variations have been developed that proceed under milder conditions. organic-chemistry.orgthermofisher.com In the context of dihalogenated substrates, the reactivity also follows the trend I > Br > Cl.

When this compound is used in an Ullmann-type reaction, such as a homocoupling, the C-I bond is expected to be more reactive than the C-Br bond. nih.gov This would lead to the formation of a symmetrical biaryl linked at the 2-position, producing 2,2'-dibromo-4,4',5,5'-tetramethyl-1,1'-biphenyl. Ullmann-type reactions can also be used for cross-coupling with other nucleophiles, such as phenols (Ullmann ether synthesis) or amines, where the C-I bond would again be the preferred reaction site. organic-chemistry.org

Chemoselectivity and Regioselectivity in Multi-Halogenated Substrates

The key to the synthetic utility of this compound lies in the predictable chemoselectivity of its reactions. As established in the preceding sections, the difference in bond dissociation energies (C-I < C-Br) governs the reactivity order in the crucial oxidative addition step of most palladium-catalyzed cross-coupling reactions. wikipedia.orgnih.gov This allows the iodine atom to be selectively replaced while the bromine atom remains intact.

This principle is consistently observed across a range of cross-coupling reactions, including Stille, Suzuki, Negishi, and Kumada couplings. organic-chemistry.orgnih.gov The regioselectivity is therefore controlled, with functionalization occurring specifically at the C-2 position. This inherent selectivity obviates the need for protecting groups and allows for a modular approach to the synthesis of polysubstituted benzenes. After the initial selective reaction at the C-I bond, the remaining C-Br bond can be targeted for a second, different coupling reaction under more forcing conditions or with a more reactive catalyst system.

Metal-Halogen Exchange Reactions of this compound

Metal-halogen exchange is a fundamental organometallic reaction that involves the transfer of a halogen atom from an organic halide to an organometallic reagent, typically an organolithium or Grignard reagent. This process is particularly useful for generating aryl- or vinyllithium/magnesium species, which are potent nucleophiles and bases.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is an equilibrium process where the position of the equilibrium is determined by the relative stability of the organolithium species involved. harvard.edu The reaction is generally very fast, even at low temperatures. harvard.edu In dihaloarenes, the selectivity of the exchange is governed by both kinetic and thermodynamic factors, with the exchange typically occurring faster with iodine than with bromine. harvard.edumdpi.com

For this compound, treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) is expected to result in a selective iodine-lithium exchange. mdpi.comwikipedia.org This clean exchange generates 2-bromo-3,4-dimethylphenyllithium. This intermediate is a powerful nucleophile that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a new functional group at the 2-position.

Studies on the analogous compound 1-bromo-2-iodobenzene (B155775) confirm that treatment with n-BuLi cleanly results in iodine-lithium exchange, forming (2-bromo)phenyllithium, which can then be used in subsequent reactions. mdpi.com

Table 3: Selective Iodine-Lithium Exchange in a Dihaloarene Model System Data adapted from a study on 1-bromo-2-iodobenzene, demonstrating the principle of selective exchange. mdpi.com

| Dihaloarene | Reagent | Conditions | Intermediate Formed |

| 1-Bromo-2-iodobenzene | 1.2 equiv. n-BuLi | Toluene, -78 °C | (2-Bromophenyl)lithium |

This high selectivity makes lithium-halogen exchange a cornerstone for the regiocontrolled functionalization of this compound.

Halogen Dance Rearrangements

The halogen dance is a base-catalyzed rearrangement wherein a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.comclockss.org The mechanism typically involves deprotonation of the ring by a strong base (like lithium diisopropylamide, LDA) to form an aryl anion, followed by a series of halogen-metal exchange steps that result in the halogen "dancing" to a more thermodynamically stable position. wikipedia.orgwhiterose.ac.uk

A key requirement for the classic halogen dance mechanism is the presence of an abstractable proton on the aromatic ring, usually ortho to a halogen. clockss.orgresearchgate.net In the case of this compound, the positions ortho to the iodine (position 3) and bromine (position 6) are occupied by methyl groups and are not protonated. The only available ring protons are at positions 3 and 6. Deprotonation at these sites is possible, but the subsequent steps of a traditional halogen dance might be sterically hindered or electronically disfavored. Therefore, a classic halogen dance rearrangement is considered unlikely for this specific substrate under typical base-catalyzed conditions.

Nucleophilic and Electrophilic Aromatic Substitution Pathways

Detailed experimental studies specifically investigating the nucleophilic and electrophilic aromatic substitution pathways of this compound are not extensively documented in publicly available scientific literature. However, the reactivity of this molecule can be inferred from the general principles governing substituted halobenzenes.

In the context of nucleophilic aromatic substitution (SNAr) , the rate of reaction is influenced by the nature of the leaving group and the electronic effects of the other substituents on the ring. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making the iodide the preferred leaving group in such reactions. The presence of electron-withdrawing groups typically accelerates SNAr reactions by stabilizing the intermediate Meisenheimer complex. In this compound, the methyl groups are electron-donating, which would generally disfavor a classical SNAr mechanism. However, under forcing conditions or with highly reactive nucleophiles, substitution at the iodine-bearing carbon could potentially occur.

Regarding electrophilic aromatic substitution (EAS) , the directing effects of the existing substituents play a crucial role. Both the bromo and iodo substituents are deactivating yet ortho, para-directing due to the interplay of their inductive and resonance effects. The methyl groups are activating and also ortho, para-directing. The substitution pattern of this compound leaves two available positions for electrophilic attack: C3 and C6. The steric hindrance posed by the adjacent iodine and bromine atoms, as well as the electronic influence of all four substituents, would determine the regioselectivity of any electrophilic substitution. It is reasonable to predict that an incoming electrophile would preferentially substitute at the less sterically hindered position, C6, which is also activated by the para-methyl group and the ortho-bromo group.

C-H Activation and Functionalization Strategies Adjacent to Halogens and Methyl Groups

The field of C-H activation offers a powerful tool for the direct functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials. For this compound, there are two types of C-H bonds available for activation: the aromatic C-H bonds at positions 3 and 6, and the C-H bonds of the two methyl groups.

Aromatic C-H Activation:

The C-H bonds at positions 3 and 6 are potential sites for direct functionalization via transition metal-catalyzed C-H activation. The regioselectivity of such reactions is often guided by the formation of a stable metallacyclic intermediate. The ortho-directing ability of the bromo and iodo substituents could facilitate C-H activation at the adjacent positions. For instance, palladium-catalyzed C-H activation could potentially occur at C3 or C6, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The greater reactivity of the C-I bond would likely lead to competitive oxidative addition at this site, especially under conditions typically used for cross-coupling reactions.

Methyl Group C-H Activation:

The C-H bonds of the methyl groups are also amenable to functionalization through various radical or organometallic pathways. For example, benzylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation could selectively functionalize one of the methyl groups. This would provide a handle for further synthetic transformations.

While specific literature detailing these transformations for this compound is scarce, the principles of C-H activation suggest that this substrate holds potential for selective functionalization at both its aromatic and benzylic positions.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 4,5 Dimethyl 2 Iodobenzene

Single-Crystal X-ray Diffraction Analysis of 1-Bromo-4,5-dimethyl-2-iodobenzene and its Derivatives

Investigation of Halogen Bonding Phenomena

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In ortho-dihalobenzenes, intramolecular and intermolecular halogen···halogen interactions can be observed. nih.gov These interactions are crucial in dictating the molecular arrangement within the crystal.

For this compound, the presence of both bromine and iodine atoms in an ortho position makes it a candidate for interesting halogen bonding phenomena. The iodine atom, being more polarizable, is a stronger halogen bond donor than bromine. It is anticipated that the crystal structure could be influenced by I···Br, I···I, or I···π interactions, which would play a significant role in the supramolecular assembly. The strength and directionality of these halogen bonds are key factors in crystal engineering.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Although specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar substituted benzenes.

Multi-Nuclear NMR (¹H, ¹³C)

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons would appear as singlets, with their chemical shifts influenced by the neighboring halogen substituents. The two methyl groups, being in different environments, are also expected to have slightly different chemical shifts, likely appearing as singlets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents. The carbons directly attached to the halogen atoms (C-Br and C-I) will exhibit characteristic shifts. Due to the "heavy atom effect," the carbon attached to bromine and, even more so, the carbon attached to iodine are expected to be shielded and appear at a higher field (lower ppm value) than what would be predicted based on electronegativity alone. stackexchange.com The chemical shifts of the methyl carbons and the other aromatic carbons can be predicted by considering the additive effects of the bromo, iodo, and methyl substituents. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic-H | ~7.0 - 7.8 | s | Two distinct singlets expected. |

| Methyl-H | ~2.2 - 2.5 | s | Two distinct singlets expected. |

| Aromatic C-I | ~90 - 100 | - | Significant shielding due to the heavy atom effect of iodine. |

| Aromatic C-Br | ~115 - 125 | - | Shielding due to the heavy atom effect of bromine. |

| Aromatic C-CH₃ | ~135 - 145 | - | Chemical shifts influenced by both methyl and halogen substituents. |

| Aromatic C-H | ~130 - 140 | - | Deshielded by adjacent halogen atoms. |

| Methyl-C | ~20 - 25 | - | Two distinct signals expected. |

Advanced NMR Techniques

To unambiguously assign the proton and carbon signals and to further probe the molecular structure, advanced NMR techniques would be invaluable.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between any vicinal protons, although in this seemingly fully substituted aromatic ring, such couplings are not expected. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating the proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. This would allow for the definitive assignment of all proton and carbon signals.

Solid-State NMR: In the absence of single-crystal X-ray data, solid-state NMR could provide information about the molecular packing and intermolecular interactions in the solid state. By analyzing the chemical shift anisotropy and dipolar couplings, insights into the local environment of the nuclei and the relative orientation of molecules in the crystal lattice can be obtained.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

For this compound (C₈H₈BrI), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. A key feature would be the isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak will appear as a doublet with a characteristic M and M+2 pattern, separated by two mass units, with nearly equal intensities, which is a definitive indicator of the presence of one bromine atom.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy.

Expected Mass Spectrometry Data

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₈H₈BrI |

| Molecular Weight | 310.96 g/mol nih.gov |

| Mass Spectrum (EI) | Molecular ion peak (M⁺) showing a characteristic 1:1 doublet for the bromine isotopes. |

| Major Fragmentation Pathways | Loss of I, Br, and CH₃ radicals. |

| High-Resolution Mass (HRMS) | Calculated m/z for [M]⁺: 309.8854 (for ⁷⁹Br) and 311.8833 (for ⁸¹Br). |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

No experimental or theoretical Infrared (IR) or Raman spectroscopy data for this compound could be located. Such data would be invaluable for identifying the characteristic vibrational modes of its functional groups and for elucidating its conformational isomers.

Analysis of related, yet distinct, molecules such as 1-bromo-4-iodobenzene (B50087) and various dimethyl-substituted halobenzenes can offer a generalized understanding of the expected spectral regions for certain vibrations. For instance, C-H stretching vibrations of the aromatic ring and the methyl groups would be anticipated in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching bands would likely appear between 1600 and 1400 cm⁻¹. The C-Br and C-I stretching vibrations are expected at lower wavenumbers, typically below 700 cm⁻¹, with the C-I stretch occurring at a lower frequency than the C-Br stretch due to the higher mass of the iodine atom.

However, without specific data for this compound, a detailed assignment of vibrational modes and any discussion of conformational preferences influenced by the bulky iodo and bromo substituents in conjunction with the methyl groups would be purely speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Similarly, no Ultraviolet-Visible (UV-Vis) absorption spectra for this compound were found in the public domain. UV-Vis spectroscopy is a critical tool for investigating the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

For aromatic compounds, characteristic π → π* transitions are typically observed. The substitution pattern on the benzene (B151609) ring significantly influences the wavelength and intensity of these absorptions. The presence of two different halogen atoms (bromo and iodo) and two methyl groups on the benzene ring would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The specific positions of these substituents in this compound would dictate the precise nature of these electronic transitions.

Without access to the actual UV-Vis spectrum of the target compound, it is not possible to provide a meaningful analysis of its electronic transitions or to create a data table of its absorption maxima.

Computational and Theoretical Investigations of 1 Bromo 4,5 Dimethyl 2 Iodobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Detailed Density Functional Theory (DFT) studies, a cornerstone of modern computational chemistry, are essential for elucidating the electronic characteristics and predicting the reactivity of 1-Bromo-4,5-dimethyl-2-iodobenzene. Such investigations are currently absent from the published literature.

Frontier Molecular Orbital (FMO) Analysis

An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide critical insights into the compound's reactivity. The energy and spatial distribution of these orbitals are fundamental in predicting how the molecule will interact with other chemical species. For instance, the HOMO energy level indicates its electron-donating ability, while the LUMO energy level points to its electron-accepting character. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Electrostatic Potential Mapping

Mapping the electrostatic potential (ESP) onto the electron density surface of this compound would reveal the distribution of charge within the molecule. This would allow for the identification of electrophilic and nucleophilic sites, crucial for understanding and predicting the regioselectivity of its reactions. The ESP map would visually represent regions of positive and negative potential, highlighting areas susceptible to electrostatic interactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

To date, no molecular dynamics (MD) simulations for this compound have been reported. MD simulations are powerful tools for exploring the conformational landscape of a molecule and its interactions with different solvent environments. Such studies would illuminate the preferred three-dimensional structures of the compound, the rotational barriers of its methyl groups, and how its conformation might change in various solvents, which in turn can influence its reactivity and other properties.

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states are vital for understanding the mechanisms of chemical reactions involving this compound. Quantum chemical calculations could be employed to model potential reaction coordinates, identify the structures of transition states, and calculate the activation energies for various hypothetical reactions. This would be invaluable for predicting reaction outcomes and designing synthetic routes.

Prediction of Spectroscopic Properties through Computational Methods

While experimental spectroscopic data may exist, the computational prediction of properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra is a powerful validation tool and can aid in the interpretation of experimental results. Currently, there are no published computational studies focused on predicting the spectroscopic properties of this compound.

Structure-Activity Relationship (SAR) Studies from a Theoretical Perspective

For any potential applications of this compound in fields such as materials science or medicinal chemistry, theoretical Structure-Activity Relationship (SAR) studies would be of great importance. By computationally modifying the structure of the molecule and calculating relevant electronic and steric descriptors, it would be possible to build models that correlate these properties with a specific activity. This approach can guide the synthesis of new derivatives with enhanced properties, but such theoretical SAR studies on this compound are yet to be undertaken.

Advanced Applications and Derivatives of 1 Bromo 4,5 Dimethyl 2 Iodobenzene in Chemical Synthesis

Synthesis of Complex Polycyclic Aromatic Compounds and Biaryls

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 1-bromo-4,5-dimethyl-2-iodobenzene is fundamental to its utility in synthesizing complex aromatic structures. The C-I bond is significantly more reactive towards oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira couplings. This reactivity difference enables chemists to perform selective, stepwise functionalization.

For instance, the iodine position can be selectively coupled with a boronic acid or a terminal alkyne while leaving the bromine atom intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for the controlled construction of unsymmetrical biaryls and complex polycyclic aromatic hydrocarbons (PAHs).

Research on the closely related compound, 1-bromo-2-iodobenzene (B155775), demonstrates the feasibility of these transformations. For example, Cs₂CO₃-promoted, ligand-free cross-coupling reactions between 1-bromo-2-iodobenzene and phenols have been shown to produce dibenzofuran (B1670420) derivatives in fair to good yields. This methodology highlights how the ortho-arrangement of the two halogens can be exploited for annulation reactions to build fused ring systems. The presence of dimethyl groups on the target molecule is anticipated to influence the electronic properties and steric environment, potentially tuning the reactivity and yield of such cyclization processes.

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Reaction Type | Reactive Site | Reagent Example | Product Type |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C-I | Phenylacetylene | 1-Bromo-4,5-dimethyl-2-(phenylethynyl)benzene |

| 2 | Suzuki Coupling | C-Br | Naphthaleneboronic acid | 1-(Naphthalen-1-yl)-4,5-dimethyl-2-(phenylethynyl)benzene |

| 1 | Suzuki Coupling | C-I | Thiopheneboronic acid | 2-(Thiophen-2-yl)-1-bromo-4,5-dimethylbenzene |

| 2 | Heck Coupling | C-Br | Styrene | 2-(Thiophen-2-yl)-1-(styryl)-4,5-dimethylbenzene |

Precursor in the Construction of Advanced Organic Frameworks

Advanced porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are constructed from molecular building blocks, often referred to as linkers or struts. This compound is an ideal candidate for such a linker due to its rigid aromatic core and two distinct reactive sites.

The ability to perform orthogonal (chemically independent) reactions at the C-I and C-Br positions is particularly advantageous. A synthetic strategy could involve using one halogen for the initial framework assembly and leaving the second halogen untouched. This remaining reactive handle within the pores of the framework allows for post-synthetic modification (PSM). Through PSM, the properties of the MOF or COF, such as gas sorption, catalytic activity, or sensing capabilities, can be precisely tuned by introducing new functional groups at the bromine site. The dimethyl groups can also play a role in directing the assembly of the framework and modifying the chemical environment within the pores.

Role in the Development of Functional Materials and Organic Electronics

The electronic properties and processability of organic materials are highly dependent on their molecular structure. This compound serves as a key starting material for creating tailored organic molecules for electronic applications.

Intermediates for Organic Semiconductors

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). These materials are typically large, π-conjugated molecules. This compound can be elaborated through sequential cross-coupling reactions to extend the π-system, creating oligomers and polymers with desired electronic band gaps. The methyl groups enhance the solubility of these often-rigid molecules, which is crucial for solution-based processing and device fabrication. By carefully choosing the coupling partners, the resulting material's properties, such as its charge carrier mobility and light-absorption/emission wavelengths, can be systematically tuned.

Building Blocks for Conductive Polymers and Liquid Crystals

The principles that make this compound suitable for organic semiconductors also apply to the synthesis of conductive polymers. Polymerization through repeated cross-coupling reactions can yield well-defined poly-arylene structures. The inclusion of the dimethylated benzene (B151609) unit within the polymer backbone can improve its processability without significantly disrupting the electronic conjugation along the chain.

In the field of liquid crystals, molecular shape is paramount. The rigid core of this compound, combined with its ability to be extended into longer, more anisotropic (rod-like or disc-like) structures through coupling reactions, makes it a useful building block. The specific placement of the methyl groups can influence the intermolecular interactions that govern the formation and stability of various liquid crystalline phases.

Utilization in the Total Synthesis of Natural Products (excluding biological activity studies)

In the realm of total synthesis, complex natural products are assembled from simpler, commercially available starting materials. Aryl halides are fundamental building blocks in this field, widely used in C-C bond-forming reactions to construct the carbon skeleton of the target molecule.

While specific instances of the use of this compound in a completed total synthesis may not be widely reported, its synthetic potential is clear. Its structure is well-suited for the role of a central scaffold. A synthetic plan could involve attaching two different, complex fragments of a natural product to the aromatic ring via sequential Suzuki or Stille couplings at the iodine and bromine positions. This strategy allows for a convergent synthesis, where large pieces of the final molecule are prepared separately and then joined together, which is often more efficient than a linear approach.

Development of Tunable Donor-Acceptor Systems and Co-crystals (purely chemical and materials context)

Donor-acceptor (D-A) systems are molecules or molecular assemblies that possess both electron-rich (donor) and electron-poor (acceptor) components. These systems are critical in materials science for their unique photophysical and electronic properties. The this compound core can be considered a weak electron donor due to the electron-releasing nature of the methyl groups. This unit can be strategically functionalized to create sophisticated D-A structures. For example, a strong electron-acceptor group could be installed at the iodine position via a coupling reaction, while the bromine is later converted to a donor group, or vice versa. This creates a platform for tuning the intramolecular charge transfer characteristics of the resulting molecule.

In the context of crystal engineering, this molecule is also of interest for forming co-crystals. The specific arrangement of halogen atoms and methyl groups provides defined sites for non-covalent interactions, such as halogen bonding and C-H···π interactions. By co-crystallizing it with other molecules, it is possible to create new solid-state materials with emergent properties, such as modified optical responses or conductivity, dictated by the precise three-dimensional arrangement of the components in the crystal lattice.

Future Research Directions and Emerging Trends in Halogenated Aryl Chemistry Involving 1 Bromo 4,5 Dimethyl 2 Iodobenzene

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Reactions

The development of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Research is increasingly focused on minimizing the environmental footprint associated with the synthesis and subsequent reactions of halogenated compounds like 1-bromo-4,5-dimethyl-2-iodobenzene.

Key Research Thrusts:

Green Solvents: A significant trend is the replacement of conventional volatile organic compounds with eco-friendly alternatives. researchgate.net Water, ionic liquids, and deep eutectic solvents (DESs) are being investigated as reaction media. researchgate.netnih.gov For instance, efficient one-pot syntheses have been successfully demonstrated in water, which often enhances reaction rates and simplifies product isolation. nih.gov

Atom Economy: Future research aims to improve atom economy by designing syntheses that incorporate a maximum number of atoms from the starting materials into the final product. Decarboxylative halogenation, which uses readily available carboxylic acids as precursors, represents a more atom-economical route to aryl halides compared to traditional methods that may involve multiple steps and protecting groups. nih.gov

Energy Efficiency: The use of microwave irradiation and solvent-free reaction conditions are being explored to reduce energy consumption and reaction times. nih.gov

Catalyst-Free and Metal-Free Reactions: While catalysis is crucial, a growing area of interest is the development of catalyst-free methodologies. Hypervalent iodine reagents, for example, can mediate oxidative rearrangements and other transformations under metal-free conditions, reducing concerns about toxic metal residues. nih.gov Similarly, reactions utilizing elemental sulfur as a mediator for halogenation with N-halosuccinimides avoid the need for metal catalysts. organic-chemistry.org

The following table summarizes green chemistry principles and their application in the context of halogenated aryl chemistry.

| Green Chemistry Principle | Application in Halogenated Aryl Chemistry | Research Focus |

| Use of Renewable Feedstocks | Synthesis from bio-based precursors instead of petroleum-based ones. | Developing pathways from lignin (B12514952) or other biomass to aromatic starting materials. |

| Reduce Derivatives | Employing one-pot, sequential reactions on dihaloarenes to avoid protection/deprotection steps. | Designing orthogonal reaction conditions for selective C-I and C-Br bond functionalization. |

| Catalysis | Using highly active catalysts at low loadings to minimize waste and enable recycling. | Development of recyclable catalysts and aerobic oxidation systems. nih.govnsf.gov |

| Design for Degradation | Incorporating features into final molecules that allow them to biodegrade after use. | Investigating the environmental fate of complex molecules derived from halogenated precursors. |

| Use of Safer Solvents | Replacing chlorinated solvents with water, supercritical fluids, or ionic liquids. researchgate.net | Optimizing reaction conditions in aqueous media or deep eutectic solvents. researchgate.netnih.gov |

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is the cornerstone of its synthetic utility. The C-I bond is more readily cleaved in palladium-catalyzed cross-coupling reactions, enabling selective functionalization. Future research is focused on creating new catalytic systems that exploit this difference with even greater precision and efficiency.

Key Research Thrusts:

Enhanced Selectivity: The primary goal is to develop catalysts that can flawlessly discriminate between the iodo and bromo substituents. This allows for the stepwise introduction of different functional groups. For example, a Sonogashira coupling can be performed selectively at the more reactive C-I position, leaving the C-Br bond intact for a subsequent Suzuki, Buchwald-Hartwig, or other coupling reaction. wikipedia.orgnih.gov

High-Activity Catalysts: Researchers are designing more active catalysts, often based on palladium with sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.gov These advanced catalysts can operate at very low loadings (ppm levels), which is economically and environmentally advantageous as it simplifies purification by reducing metal contamination in the final product. nih.gov

Broadening Reaction Scope: New catalysts are expanding the range of possible transformations. This includes developing systems for less common coupling partners and for reactions that were previously inefficient, such as the amination of electron-rich aryl halides. nih.gov

Alternative Metal Catalysis: While palladium is dominant, there is a growing interest in using more abundant and less expensive metals like copper, nickel, and cobalt. mdpi.com Copper-catalyzed systems, for instance, have shown promise for the borylation of aryl chlorides and the synthesis of aryl chlorides from arylboronic acids. organic-chemistry.orgmdpi.com

The table below illustrates the principle of selective cross-coupling on a related model compound, 1-bromo-4-iodobenzene (B50087).

| Reaction Type | Coupling Partner | Reactivity Order | Selective Product | Reference |

| Sonogashira Coupling | Terminal Alkyne | C-I > C-Br | 4-Bromophenyl-alkyne | wikipedia.org |

| Suzuki Coupling | Arylboronic Acid | C-I > C-Br | 4-Bromo-biphenyl | nih.govresearchgate.net |

| P-C Coupling | Diphenylphosphine oxide | C-I > C-Br | (4-Bromophenyl)diphenylphosphine oxide | researchgate.net |

| Heck Coupling | Alkene | C-I > C-Br | 4-Bromo-stilbene derivative | acs.org |

Investigation of Unconventional Reactivity Patterns and Unexplored Transformations

Beyond traditional cross-coupling, researchers are exploring novel ways to activate the C-I and C-Br bonds in this compound to forge new molecular architectures.

Key Research Thrusts:

Reactive Intermediates: The 1-bromo-2-iodo substitution pattern is an excellent precursor for generating highly reactive aryne intermediates (in this case, 4,5-dimethylbenzyne) via halogen-metal exchange followed by elimination. rsc.org These intermediates can be trapped in-line with various nucleophiles or dienophiles to rapidly build molecular complexity. rsc.org

Radical Pathways: The generation of aryl radicals from aryl halides offers a complementary approach to polar, metal-mediated reactions. nih.gov New methods involving photoredox catalysis or ligand-to-metal charge transfer can generate aryl radicals under mild conditions, enabling decarboxylative halogenations and other unique bond formations. nih.gov

One-Pot Multi-Component Reactions: The differential reactivity of the two halogen atoms is ideal for designing sophisticated one-pot syntheses. For instance, a sequence could involve a selective Grignard reagent formation at one halogen site, followed by reaction with an electrophile, and then a subsequent cross-coupling at the remaining halogen site, all within a single reaction vessel. researchgate.net

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The rigid framework and directional bonding capabilities of halogenated aromatic compounds make them ideal building blocks for supramolecular chemistry and crystal engineering. This compound serves as a bifunctional linker for constructing large, well-defined nanostructures.

Key Research Thrusts:

Halogen Bonding: The iodine and bromine atoms can act as halogen bond donors, forming specific and directional non-covalent interactions with electron-donating atoms (like N or O). This interaction is increasingly being used as a tool to control the self-assembly of molecules in the solid state, guiding the formation of specific crystal packing arrangements and functional materials.

Molecular Scaffolding: Through sequential and site-selective Suzuki-Miyaura coupling reactions, the compound can be elaborated into complex, three-dimensional structures. acs.org This modular approach is being used to create libraries of compounds for drug discovery and to build precisely defined oligomers that can function as molecular wires or other components in molecular electronics. wikipedia.orgacs.org

Metal-Organic Frameworks (MOFs): While carboxylic acids are the typical linkers for MOFs, functionalized dihaloarenes can be converted into dicarboxylic acids or other linking groups. The initial halogenated core dictates the geometry and spacing of the final framework, allowing for the rational design of porous materials with tailored properties for gas storage or catalysis.

Integration with Flow Chemistry and High-Throughput Experimentation

Modernizing the practical execution of chemical synthesis is a major trend, with flow chemistry and high-throughput experimentation (HTE) leading the way. These technologies are particularly well-suited for the chemistry of halogenated aryl compounds.

Key Research Thrusts:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch reactors. wiley-vch.de This is especially beneficial for reactions involving highly reactive or unstable intermediates, such as organolithium species or arynes generated from this compound. rsc.orgwiley-vch.de These intermediates can be generated and consumed within seconds in a flow stream, minimizing decomposition and improving safety. rsc.orgwiley-vch.de Flow chemistry also facilitates the use of gaseous reagents and can be scaled up more efficiently than batch processes. acs.org

High-Throughput Experimentation (HTE): HTE platforms use automated, parallel reactors to rapidly screen a large number of catalysts, ligands, solvents, and other reaction parameters. This accelerates the discovery of optimal conditions for selective cross-coupling reactions involving dihaloarenes.

Automated Synthesis: The combination of flow chemistry and HTE enables the automated synthesis of compound libraries. thieme-connect.com For example, an automated platform could use a stock solution of this compound and sequentially react it with a diverse set of building blocks using different catalysts to rapidly generate a library of novel compounds for biological screening or materials testing. researchgate.net

Q & A

Q. Basic Bioactivity Screening

- In vitro cytotoxicity assays (e.g., MTT or resazurin) using human cell lines (e.g., HepG2).

- Log P determination (shake-flask method) to correlate lipophilicity with membrane permeability. The compound’s log P (~3.75) suggests moderate bioavailability .

Q. Advanced Mechanistic Studies

- Metabolic profiling : LC-MS/MS to identify phase I/II metabolites in liver microsomes.

- Target identification : Photoaffinity labeling with a radiolabeled (e.g., ¹²⁵I) analog to probe protein interactions .

How can researchers resolve contradictions in reported reactivity data for halogenated benzene derivatives?

Q. Methodological Framework

- Systematic benchmarking : Compare reaction outcomes under standardized conditions (solvent, catalyst, temperature).

- Kinetic profiling : Use stopped-flow NMR to track intermediates in competing pathways (e.g., SNAr vs. radical mechanisms).

- Cross-validation : Reproduce conflicting studies with controlled variables (e.g., purity of starting materials) .

What retrosynthetic strategies apply to this compound in complex molecule synthesis?

Q. Basic Disconnections

- Prioritize halogen retention for late-stage functionalization (e.g., Suzuki coupling).

- Use directed ortho-metalation (DoM) to install methyl groups before halogenation .

Advanced AI-Driven Planning

Tools like Reaxys or Pistachio leverage reaction databases to propose viable routes:

- One-step disconnections : Identify precursors with pre-existing methyl and halogen groups.

- Multi-objective optimization : Balance atom economy, step count, and functional group compatibility .

How does steric crowding from methyl groups influence halogen bonding in this compound?

Basic Structural Analysis

SC-XRD reveals C–I⋯π interactions dominate over C–Br⋯O/N due to steric shielding by methyl groups. Metrics:

- I⋯π distances : ~3.5 Å (vs. van der Waals radii sum of 4.0 Å).

- Angles : Near-linear C–I⋯π geometry (160–175°) .

Advanced Computational Modeling

DFT (B3LYP/def2-TZVP) calculates interaction energies:

- Methyl groups reduce halogen bond strength by ~5 kcal/mol compared to non-methylated analogs.

- AIM analysis confirms partial covalent character in C–I⋯π bonds .

What analytical techniques validate purity and stability of this compound?

Q. Basic QC Protocols

- HPLC-UV/ELSD : C18 column, acetonitrile/water gradient (retention time ~8.2 min).

- Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

Q. Advanced Degradation Studies

- Forced degradation : Expose to UV light (ICH Q1B) to monitor photolytic dehalogenation via GC-MS.

- NMR kinetics : Track hydrolysis in D₂O/CD₃CN mixtures to quantify hydrolytic susceptibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.